molecular formula C26H28O4 B14596359 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one CAS No. 59902-39-5

1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one

Cat. No.: B14596359
CAS No.: 59902-39-5
M. Wt: 404.5 g/mol
InChI Key: OJUJBTCSQIBSIX-UHFFFAOYSA-N
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Description

1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-bis(benzyloxy)-2-methoxy-3-methylbenzene, which is then subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    4-Benzyloxy-1-butanol: Shares the benzyloxy functional group and is used in similar synthetic applications.

    1,4-Bis(decyloxy)benzene: Another aromatic compound with similar structural features but different applications.

Uniqueness: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

59902-39-5

Molecular Formula

C26H28O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-[2-methoxy-3-methyl-4,6-bis(phenylmethoxy)phenyl]butan-1-one

InChI

InChI=1S/C26H28O4/c1-4-11-22(27)25-24(30-18-21-14-9-6-10-15-21)16-23(19(2)26(25)28-3)29-17-20-12-7-5-8-13-20/h5-10,12-16H,4,11,17-18H2,1-3H3

InChI Key

OJUJBTCSQIBSIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C(=C1OC)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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